Cas no 1448045-67-7 (4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide)

4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole-substituted piperidine core. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules. The presence of the thiazole ring and benzenesulfonamide moiety may confer favorable binding properties, making it a candidate for targeting enzymes or receptors. Its structural features, including the methyl-substituted aromatic ring and the piperidine-thiazole linkage, suggest potential utility in modulating pharmacokinetic properties such as solubility and metabolic stability. This compound is primarily used in research settings for exploring structure-activity relationships in drug discovery.
4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide structure
1448045-67-7 structure
Product name:4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
CAS No:1448045-67-7
MF:C15H19N3O2S2
MW:337.460260629654
CID:5790649
PubChem ID:71810075

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZENESULFONAMIDE
    • 1448045-67-7
    • 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
    • AKOS024567071
    • 4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
    • F6446-1013
    • Inchi: 1S/C15H19N3O2S2/c1-12-2-4-14(5-3-12)22(19,20)17-13-6-9-18(10-7-13)15-16-8-11-21-15/h2-5,8,11,13,17H,6-7,9-10H2,1H3
    • InChI Key: DFEXHLJBOVECQT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1CCN(C2=NC=CS2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 337.09186920g/mol
  • Monoisotopic Mass: 337.09186920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 98.9Ų

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6446-1013-10μmol
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6446-1013-5μmol
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6446-1013-75mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
75mg
$312.0 2023-05-20
Life Chemicals
F6446-1013-3mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6446-1013-100mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
100mg
$372.0 2023-05-20
Life Chemicals
F6446-1013-2μmol
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6446-1013-10mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
10mg
$118.5 2023-05-20
Life Chemicals
F6446-1013-1mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6446-1013-5mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6446-1013-25mg
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzene-1-sulfonamide
1448045-67-7 90%+
25mg
$163.5 2023-05-20

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide Related Literature

Additional information on 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Professional Introduction to 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS No. 1448045-67-7)

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide, with the CAS number 1448045-67-7, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative exhibits a unique structural configuration that positions it as a promising candidate for further investigation in drug discovery and therapeutic applications. The presence of both thiazole and piperidine moieties in its molecular framework suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry studies.

The compound’s< strong>N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide moiety is particularly noteworthy, as it combines the properties of benzene sulfonamide with the bioisosteric potential of thiazole-piperidine pairs. These structural elements have been increasingly explored in the development of novel pharmacophores due to their ability to modulate enzyme activity and receptor binding. Recent advancements in computational chemistry have enabled more precise modeling of such molecules, allowing researchers to predict their biological efficacy with greater accuracy.

In the context of contemporary pharmaceutical research, 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide aligns with the growing trend toward designing molecules that can interact selectively with disease-related targets. The sulfonamide group, known for its role in enhancing drug bioavailability and metabolic stability, is a cornerstone in many successful drugs on the market. When coupled with a thiazole-piperidine scaffold, this compound may exhibit enhanced binding affinity and selectivity, which are critical factors in drug development.

Recent studies have highlighted the therapeutic potential of thiazole derivatives in various neurological and inflammatory disorders. The piperidine ring, in particular, has been identified as a key pharmacophore in compounds targeting central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier efficiently. By incorporating this moiety into 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide, researchers aim to leverage these properties for the development of novel therapeutics.

The benzenesulfonamide component of the molecule adds another layer of complexity and functionality. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The benzene ring further enhances the molecule’s lipophilicity, which can be advantageous for oral bioavailability. This combination of structural features makes 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide a multifaceted compound with potential applications across multiple therapeutic areas.

Advances in synthetic chemistry have also contributed to the growing interest in this compound. Modern methodologies allow for the efficient preparation of complex sulfonamides, enabling researchers to modify and optimize their structures rapidly. This flexibility is crucial for drug discovery pipelines, where iterative design and testing are often necessary to identify lead compounds.

The role of computational tools in analyzing molecular interactions cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide might behave within biological systems. These predictions guide experimental design and help prioritize compounds for further validation. Such integrative approaches are becoming standard practice in modern drug discovery programs.

In summary, 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS No. 1448045-67-7) represents a significant advancement in medicinal chemistry due to its innovative structure and potential biological activity. The synergistic combination of key pharmacophores—thiazole, piperidine, and benzenesulfonamide—positions it as a valuable asset in ongoing research efforts aimed at developing novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.

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